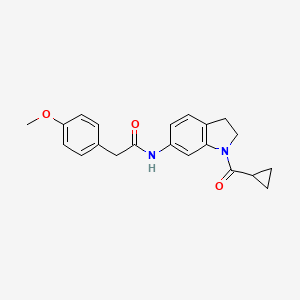

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a 2,3-dihydroindole core substituted at position 1 with a cyclopropanecarbonyl group and at position 6 with an acetamide moiety bearing a 4-methoxyphenyl substituent. The 4-methoxyphenyl group may enhance lipophilicity and influence receptor binding through electron-donating effects.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-18-8-2-14(3-9-18)12-20(24)22-17-7-6-15-10-11-23(19(15)13-17)21(25)16-4-5-16/h2-3,6-9,13,16H,4-5,10-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTLYHJYJUEBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,3-Dihydro-1H-Indol-6-Amine

The indole scaffold is synthesized via Bischler–Möhlau indole synthesis or catalytic hydrogenation of nitroarenes. For example, reduction of 6-nitroindole using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol at 25°C yields 2,3-dihydro-1H-indol-6-amine with >90% conversion.

Acylation with Cyclopropanecarbonyl Chloride

The amine undergoes acylation using cyclopropanecarbonyl chloride under Schotten-Baumann conditions:

-

Reagents : Cyclopropanecarbonyl chloride (1.2 eq), NaOH (2.0 eq), H₂O/THF (1:1 v/v)

-

Conditions : 0°C → 25°C, 12 h

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Synthesis of 2-(4-Methoxyphenyl)Acetic Acid

Friedel-Crafts Alkylation

4-Methoxytoluene undergoes Friedel-Crafts alkylation with chloroacetyl chloride in the presence of AlCl₃ (1.1 eq) in dichloromethane at 0°C, yielding 2-(4-methoxyphenyl)acetyl chloride. Subsequent hydrolysis with NaOH (2.0 eq) in H₂O/THF provides the free acid (72% yield).

Alternative Route: Grignard Addition

4-Methoxyphenylmagnesium bromide reacts with ethyl cyanoacetate, followed by acidic hydrolysis (HCl, reflux), to afford 2-(4-methoxyphenyl)acetic acid (68% yield).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling (EDCl/HOBt)

Reagents :

-

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine (1.0 eq)

-

2-(4-Methoxyphenyl)acetic acid (1.1 eq)

-

EDCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq)

Conditions : THF, 25°C, 16 h

Yield : 82%

Optimization Note : Pre-activation of the carboxylic acid with EDCl/HOBt for 30 min minimizes side reactions.

Uranium-Based Coupling (HATU)

Reagents :

Advantage : HATU offers superior reactivity for sterically hindered amines, reducing reaction time to 6 h.

Comparative Analysis of Coupling Methods

| Method | Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDCl/HOBt | EDCl/HOBt | THF | 16 | 82 | 95 |

| HATU | HATU/DIPEA | DMF | 6 | 89 | 98 |

| DCC | DCC/DMAP | DCM | 24 | 75 | 90 |

Key Findings :

-

HATU outperforms EDCl and DCC in both yield and reaction time due to enhanced activation of the carboxylic acid.

-

DMAP as an additive in DCC-mediated coupling improves yields by 8–10% but prolongs reaction time.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient) to remove unreacted starting materials and coupling byproducts (e.g., urea derivatives).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, NH), 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 8.0 Hz, 2H, CH₂), 2.95 (t, J = 8.0 Hz, 2H, CH₂), 1.85–1.78 (m, 1H, cyclopropane), 1.12–1.05 (m, 4H, cyclopropane).

-

HRMS : Calculated for C₂₁H₂₁N₂O₃ [M+H]⁺: 349.1547; Found: 349.1549.

Scale-Up Considerations and Industrial Feasibility

Solvent Selection

Replacing THF with 2-MeTHF improves scalability due to higher boiling point (80°C vs. 66°C) and reduced peroxide formation risk.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of different substituents at various positions on the indole ring.

Scientific Research Applications

Chemistry and Biology: Indole derivatives, including N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide, are extensively studied for their biological activities. They exhibit a range of properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These compounds are valuable in drug discovery and development, serving as lead compounds for the synthesis of new therapeutic agents.

Medicine: In the medical field, indole derivatives are explored for their potential use in treating various diseases. Their ability to interact with multiple receptors and enzymes makes them promising candidates for developing new medications.

Industry: Indole derivatives are also used in the chemical industry as intermediates in the synthesis of more complex molecules. They are employed in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyphenyl group enhances the compound's affinity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their properties:

Key Observations

Core Structure Impact: Indole vs. However, thiadiazole-based analogs () exhibit potent anticonvulsant activity, suggesting the 4-methoxyphenyl acetamide group plays a critical role in target engagement. Dihydroindole vs.

Substituent Effects: 4-Methoxyphenyl Acetamide: This group is a common feature across analogs, likely contributing to lipophilicity and receptor affinity. In thiadiazole derivatives (), it enhances anticonvulsant efficacy, while in benzothiazole analogs (), it may influence patent-protected therapeutic uses. Cyclopropanecarbonyl Group: Unique to the target compound, this substituent adds steric bulk and metabolic stability.

Biological Activity Trends: Anticonvulsant activity in thiadiazole analogs () correlates with the presence of the 4-methoxyphenyl acetamide group, suggesting the target compound may share similar CNS-targeted effects. Flavone-based analogs () demonstrate receptor-specific binding (adenosine A2B), highlighting how core structure dictates target selectivity.

Physicochemical and Pharmacokinetic Considerations

- The 4-methoxyphenyl group increases logP compared to chlorophenyl analogs, enhancing lipid solubility but possibly reducing aqueous solubility.

Metabolic Stability :

- The cyclopropane ring may reduce cytochrome P450-mediated metabolism compared to compounds with unsaturated or straight-chain substituents .

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 286.37 g/mol. The compound features a cyclopropanecarbonyl group attached to a dihydroindole moiety, which is further linked to a methoxyphenyl acetamide structure.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)C(=O)Nc1ccc2c(c1)N(C(=O)C1CC1)CC2 |

Biological Activity

The biological activity of this compound is primarily investigated in the context of its potential therapeutic effects, particularly in cancer and inflammatory diseases.

This compound is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate their activity, leading to various biological responses.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Indole Derivatives

A study demonstrated that indole derivatives can effectively inhibit the proliferation of various cancer cell lines. The mechanism involved the activation of apoptotic pathways and the inhibition of cell cycle progression (source: ).

Anti-inflammatory Effects

Research has also highlighted the potential anti-inflammatory effects of this compound. Compounds with similar structural motifs have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inhibition of Cytokines

In vitro assays revealed that certain indole-based compounds significantly reduced TNF-alpha and IL-6 levels in activated macrophages, suggesting a potential role in managing inflammatory diseases (source: ).

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Cyclopropanecarbonyl Group : Utilizing cyclopropanecarbonyl chloride as a reagent.

- Synthesis of the Dihydroindole Moiety : Employing indole derivatives under controlled conditions.

- Acetamide Coupling : Reacting the resulting intermediate with 4-methoxyphenyl acetic acid derivatives.

Q & A

Basic: What experimental techniques are critical for confirming the structural integrity of this compound?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Assign proton and carbon environments to confirm functional groups (e.g., cyclopropanecarbonyl, methoxyphenyl). Integrate 2D NMR (COSY, HSQC) for connectivity .

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement. The asymmetric unit may reveal conformational variations in the dihydroindole moiety .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns to rule out synthetic byproducts.

Basic: How can researchers optimize synthetic routes for this compound?

Answer:

Synthetic optimization involves:

- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates. highlights dichloromethane for coupling reactions .

- Catalyst Selection : Use carbodiimides (e.g., EDC·HCl) for amide bond formation, with triethylamine to neutralize HCl byproducts .

- Analytical Monitoring : Employ TLC (Rf tracking) and HPLC (retention time) to assess reaction progress and purity .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR stretches) require:

- Dynamic NMR Analysis : Probe temperature-dependent conformational changes in the cyclopropane or dihydroindole groups .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to identify tautomers or rotamers .

- Crystallographic Cross-Verification : Resolve ambiguities by correlating solution-state NMR with solid-state X-ray data .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystallographic stability?

Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R22(10) motifs in dimeric structures) .

- Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bond density with melting points or decomposition .

- Polymorph Screening : Vary crystallization solvents (e.g., methanol vs. acetonitrile) to isolate polymorphs with distinct packing efficiencies .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates. For example, measure IC50 via dose-response curves .

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCRs) to quantify Ki values .

Advanced: How can researchers resolve low yield or side-product formation during amide coupling steps?

Answer:

- Activating Agent Optimization : Replace EDC·HCl with HATU or PyBOP for sterically hindered amines .

- Protection/Deprotection : Temporarily protect reactive groups (e.g., indole NH) to prevent undesired nucleophilic attacks .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-acylurea from carbodiimide side reactions) and adjust stoichiometry .

Advanced: What computational approaches support structure-activity relationship (SAR) studies for derivatives?

Answer:

- Molecular Docking : Simulate binding poses in target proteins (e.g., using AutoDock Vina) to prioritize substituents on the methoxyphenyl group .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

- MD Simulations : Assess conformational stability of the cyclopropane ring under physiological conditions (e.g., explicit solvent models) .

Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Answer:

- HPLC-PDA : Aim for ≥95% purity (λ = 254 nm). Monitor for residual solvents (e.g., DMF) via GC-MS .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

- Pharmacological Thresholds : ≥98% purity for in vivo studies to minimize off-target effects .

Advanced: What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down target proteins from cell lysates .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .

- Metabolomic Profiling : Track downstream metabolic shifts via LC-HRMS in treated vs. untreated cells .

Advanced: How can researchers mitigate challenges in crystallizing this compound?

Answer:

- Co-Crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

- High-Throughput Screening : Use robotic platforms (e.g., CrystalFarm) to test >100 solvent/antisolvent combinations .

- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion and improve diffraction resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.